molecular formula C16H13NO3 B2943616 (3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one CAS No. 313969-65-2

(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one

Cat. No. B2943616
CAS RN: 313969-65-2
M. Wt: 267.284
InChI Key: SAMTUGLIWVLBQY-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include studying the compound’s reactivity, its potential as a reactant or product in various chemical reactions, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Practical Synthesis of α,β-Unsaturated Carbonyl Compounds

A study by Wang and Ikemoto (2005) presents an acid-catalyzed practical synthesis approach for 3-indolyl α,β-unsaturated carbonyl compounds. This synthesis involves the use of substrates like methyl 3-methoxyacrylate and demonstrates the efficient catalysis by 35% HCl aqueous solution in acetic acid. The method highlights the versatility in synthesizing compounds with potential applications in medicinal chemistry and material science (Wang & Ikemoto, 2005).

Indole-Benzimidazole Derivatives

Xin-ying Wang et al. (2016) reported the synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its 5-methoxy derivative. These compounds were synthesized under high-temperature conditions, demonstrating potential for applications in drug discovery and development (Wang et al., 2016).

Methuosis Inducers

Robinson et al. (2012) explored indole-based chalcones as inducers of methuosis, a novel nonapoptotic form of cell death. This study provides insights into the structural activity relationships of these compounds and highlights a potent derivative capable of inducing methuosis at low micromolar concentrations. Such findings open new avenues for cancer therapy, especially for treating resistant cancer types (Robinson et al., 2012).

Tubulin Polymerization Inhibitors

Gastpar et al. (1998) identified methoxy-substituted 3-formyl-2-phenylindoles as inhibitors of tubulin polymerization. This study uncovers essential structural elements for the inhibition of tubulin polymerization, presenting these compounds as potential cytostatics with applications in cancer treatment (Gastpar et al., 1998).

Bioactive Compounds from Marine-Derived Fungi

Lan-lan Xu et al. (2017) isolated new phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, demonstrating significant antioxidant activities. This research underlines the potential of marine-derived compounds in developing new antioxidants for therapeutic applications (Xu et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is particularly relevant for compounds that have biological activity .

Safety and Hazards

Safety and hazards analysis involves studying the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and safety. This could also include the development of new synthesis methods or the discovery of new reactions involving the compound .

properties

IUPAC Name

(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-11-6-7-15(18)10(8-11)9-13-12-4-2-3-5-14(12)17-16(13)19/h2-9,18H,1H3,(H,17,19)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMTUGLIWVLBQY-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.